molecular formula C11H15NO B13285919 3-(Phenoxymethyl)pyrrolidine

3-(Phenoxymethyl)pyrrolidine

Cat. No.: B13285919
M. Wt: 177.24 g/mol
InChI Key: SFQSAOHZCPJACU-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenoxymethyl)pyrrolidine typically involves the reaction of pyrrolidine with phenoxymethyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Phenoxymethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Phenoxymethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenoxymethyl)pyrrolidine is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(phenoxymethyl)pyrrolidine

InChI

InChI=1S/C11H15NO/c1-2-4-11(5-3-1)13-9-10-6-7-12-8-10/h1-5,10,12H,6-9H2

InChI Key

SFQSAOHZCPJACU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1COC2=CC=CC=C2

Origin of Product

United States

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